molecular formula C12H5Cl2F3N2O3 B12562571 3-Chloro-2-(3-chloro-4-nitrophenoxy)-5-(trifluoromethyl)pyridine CAS No. 147345-63-9

3-Chloro-2-(3-chloro-4-nitrophenoxy)-5-(trifluoromethyl)pyridine

Cat. No.: B12562571
CAS No.: 147345-63-9
M. Wt: 353.08 g/mol
InChI Key: JRQPTXWLEOMUCX-UHFFFAOYSA-N
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Description

3-Chloro-2-(3-chloro-4-nitrophenoxy)-5-(trifluoromethyl)pyridine is a synthetic organic compound that belongs to the class of halogenated pyridines. These compounds are often used in various chemical and industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(3-chloro-4-nitrophenoxy)-5-(trifluoromethyl)pyridine typically involves multiple steps, including halogenation, nitration, and etherification reactions. The starting materials might include chlorinated pyridines and nitrophenols. The reactions are usually carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: Reduction reactions might convert the nitro group to an amino group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction might yield amino derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical studies.

    Medicine: Potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which 3-Chloro-2-(3-chloro-4-nitrophenoxy)-5-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-(3-chloro-4-nitrophenoxy)-5-methylpyridine
  • 3-Chloro-2-(3-chloro-4-nitrophenoxy)-5-ethylpyridine

Comparison

Compared to similar compounds, 3-Chloro-2-(3-chloro-4-nitrophenoxy)-5-(trifluoromethyl)pyridine might exhibit unique properties due to the presence of the trifluoromethyl group. This group can enhance the compound’s stability, lipophilicity, and biological activity, making it more effective in certain applications.

Properties

CAS No.

147345-63-9

Molecular Formula

C12H5Cl2F3N2O3

Molecular Weight

353.08 g/mol

IUPAC Name

3-chloro-2-(3-chloro-4-nitrophenoxy)-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C12H5Cl2F3N2O3/c13-8-4-7(1-2-10(8)19(20)21)22-11-9(14)3-6(5-18-11)12(15,16)17/h1-5H

InChI Key

JRQPTXWLEOMUCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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